molecular formula C13H17Cl2NO B4960353 4-(3,4-dichlorophenoxy)-N-prop-2-enylbutan-1-amine

4-(3,4-dichlorophenoxy)-N-prop-2-enylbutan-1-amine

Cat. No.: B4960353
M. Wt: 274.18 g/mol
InChI Key: KCNZWDVBKLDTOM-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenoxy)-N-prop-2-enylbutan-1-amine is a chemical compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a dichlorophenoxy group attached to a butan-1-amine backbone with a prop-2-enyl substituent

Properties

IUPAC Name

4-(3,4-dichlorophenoxy)-N-prop-2-enylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c1-2-7-16-8-3-4-9-17-11-5-6-12(14)13(15)10-11/h2,5-6,10,16H,1,3-4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNZWDVBKLDTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCCCOC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenoxy)-N-prop-2-enylbutan-1-amine typically involves the following steps:

    Preparation of 3,4-Dichlorophenol: This is achieved by chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 3,4-Dichlorophenoxybutan-1-amine: The 3,4-dichlorophenol is reacted with butan-1-amine under basic conditions to form the intermediate compound.

    Allylation: The intermediate is then subjected to allylation using an appropriate allylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenoxy)-N-prop-2-enylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyamines.

Scientific Research Applications

4-(3,4-Dichlorophenoxy)-N-prop-2-enylbutan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a bioregulator.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and antifungal activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenoxy)-N-prop-2-enylbutan-1-amine involves its interaction with specific molecular targets. It is known to modulate various biochemical pathways, including:

    Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.

    Receptor Binding: Binds to specific receptors, altering cellular responses.

    Gene Expression: Modulates the expression of genes involved in stress responses and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenoxy) triethylamine: Another phenoxyamine with similar structural features but different substituents.

    3,4-Dichlorophenoxyacetic acid: A related compound used in agrochemicals.

Uniqueness

4-(3,4-Dichlorophenoxy)-N-prop-2-enylbutan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its prop-2-enyl substituent differentiates it from other phenoxyamines, leading to unique reactivity and applications.

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